2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a pyrrole derivative, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate typically involves multi-step organic reactionsThe final step involves the coupling of the purine derivative with the pyrrole derivative under specific reaction conditions, such as the use of a coupling agent and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-1-phenylethylidene]acetohydrazide
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-[4-oxo-1,4-dihydro-2-quinazolinyl)methyl]acetamide
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate apart is its unique combination of a purine base and a pyrrole derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N5O5+ |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C24H26N5O5/c1-15-5-7-16(8-6-15)21(31)18-10-9-17(26(18)2)13-19(30)34-12-11-29-14-25-22-20(29)23(32)28(4)24(33)27(22)3/h5-10,14,20H,11-13H2,1-4H3/q+1 |
InChI Key |
KZHALFZKHKWZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OCC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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